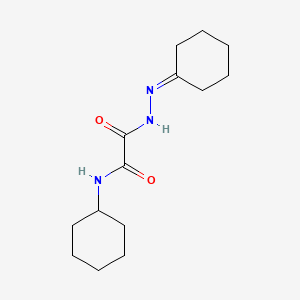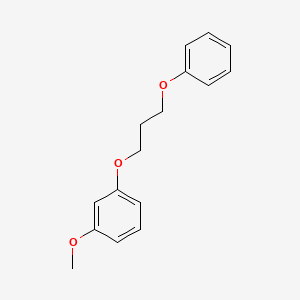
N,N'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N'-tert-butylurea)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N’-tert-butylurea) is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity under specific conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N’-tert-butylurea) typically involves the reaction of 1,3-dimethyl-2-oxoimidazolidine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of temperature and pressure. The use of automated systems ensures consistency and efficiency in the production process. The final product is usually purified through crystallization or chromatography techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
N,N’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N’-tert-butylurea) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.
科学的研究の応用
N,N’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N’-tert-butylurea) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N’-tert-butylurea) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N,N’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N’-methylurea)
- N,N’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N’-ethylurea)
Uniqueness
N,N’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N’-tert-butylurea) is unique due to its specific tert-butyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it valuable for specific applications where these characteristics are advantageous.
特性
IUPAC Name |
1-tert-butyl-3-[5-(tert-butylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N6O3/c1-14(2,3)18-11(22)16-9-10(21(8)13(24)20(9)7)17-12(23)19-15(4,5)6/h9-10H,1-8H3,(H2,16,18,22)(H2,17,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKJZORHYYEREC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1C(N(C(=O)N1C)C)NC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385682 |
Source


|
| Record name | N,N'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N'-tert-butylurea) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5325-58-6 |
Source


|
| Record name | N,N'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N'-tert-butylurea) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(2,5-Dimethylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-fluorophenyl)-1,3-thiazole;hydrobromide](/img/structure/B5111587.png)
![N-[2-[1-[(2-methyl-4-pyrazol-1-ylphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide](/img/structure/B5111596.png)


![2-(3,4-dimethoxybenzyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5111618.png)
![N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5111626.png)



![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5111643.png)
![1-cyclohexyl-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5111649.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine](/img/structure/B5111672.png)
